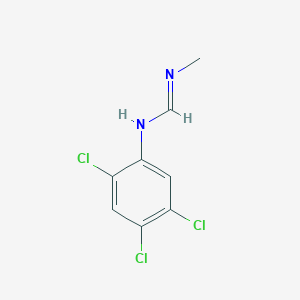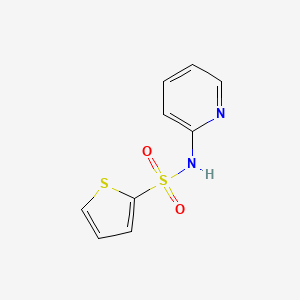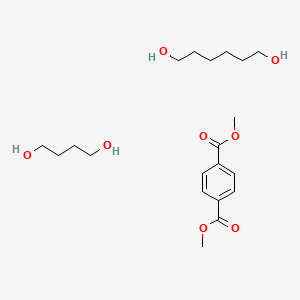
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol is a complex polymeric compound. It is formed by the polymerization of 1,4-benzenedicarboxylic acid, dimethyl ester with 1,4-butanediol and 1,6-hexanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol typically involves a polycondensation reaction. The reaction is carried out under high temperatures and in the presence of a catalyst. The process begins with the esterification of 1,4-benzenedicarboxylic acid with methanol to form the dimethyl ester. This ester is then polymerized with 1,4-butanediol and 1,6-hexanediol under controlled conditions to form the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The reaction is monitored to ensure the correct molecular weight and polymer properties are achieved. The final product is then purified and processed into various forms depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where certain groups in the polymer chain are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer chain, altering its properties .
Scientific Research Applications
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of high-performance plastics and fibers.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but uses ethylene glycol instead of 1,4-butanediol and 1,6-hexanediol.
Polybutylene terephthalate (PBT): Uses 1,4-butanediol but not 1,6-hexanediol.
Polyhexamethylene terephthalate (PHT): Uses 1,6-hexanediol but not 1,4-butanediol.
Uniqueness
The uniqueness of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol lies in its combination of monomers, which imparts specific properties such as flexibility, durability, and resistance to various chemical reactions. This makes it suitable for specialized applications where other similar polymers may not perform as well .
Properties
CAS No. |
50987-86-5 |
|---|---|
Molecular Formula |
C20H34O8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexane-1,6-diol |
InChI |
InChI=1S/C10H10O4.C6H14O2.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h3-6H,1-2H3;7-8H,1-6H2;5-6H,1-4H2 |
InChI Key |
YDXRTKUDIONMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCO)CCO.C(CCO)CO |
Related CAS |
51606-34-9 50987-86-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


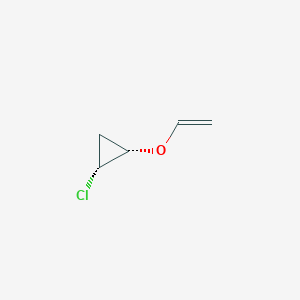

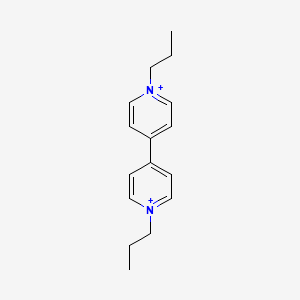
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
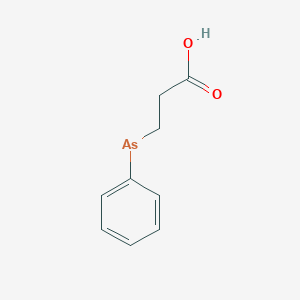
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)

